molecular formula C23H33N3O5S B2364811 methyl N-(4-{[3-(decahydroquinoline-1-carbonyl)piperidin-1-yl]sulfonyl}phenyl)carbamate CAS No. 326610-33-7

methyl N-(4-{[3-(decahydroquinoline-1-carbonyl)piperidin-1-yl]sulfonyl}phenyl)carbamate

Cat. No.: B2364811
CAS No.: 326610-33-7
M. Wt: 463.59
InChI Key: DAUVYRVRJKOXOX-UHFFFAOYSA-N
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Description

Methyl N-[4-[3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carbonyl)piperidin-1-yl]sulfonylphenyl]carbamate is a complex organic compound with a unique structure that includes a quinoline ring, a piperidine ring, and a sulfonylphenyl group

Properties

IUPAC Name

methyl N-[4-[3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carbonyl)piperidin-1-yl]sulfonylphenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O5S/c1-31-23(28)24-19-10-12-20(13-11-19)32(29,30)25-14-4-8-18(16-25)22(27)26-15-5-7-17-6-2-3-9-21(17)26/h10-13,17-18,21H,2-9,14-16H2,1H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUVYRVRJKOXOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCCC4C3CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Piperidine-3-carbonyl Chloride

Piperidine-3-carboxylic acid (1.0 equiv) is refluxed with thionyl chloride (2.0 equiv) in anhydrous dichloromethane (DCM) for 2 hours. Excess thionyl chloride is removed under reduced pressure, yielding piperidine-3-carbonyl chloride as a colorless liquid.

Amide Bond Formation with Decahydroquinoline

The acid chloride is dissolved in DCM, and decahydroquinoline (1.1 equiv) is added dropwise under nitrogen. Triethylamine (2.5 equiv) neutralizes HCl byproduct. After stirring overnight at 25°C, the mixture is washed with water, dried (Na₂SO₄), and concentrated. Column chromatography (ethyl acetate/hexane, 1:3) isolates 3-(decahydroquinoline-1-carbonyl)piperidine in 78% yield.

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 3.85–3.70 (m, 2H, piperidine-H), 3.20–3.05 (m, 2H, decahydroquinoline-H), 2.90–2.75 (m, 1H, CONH), 1.80–1.40 (m, 18H, CH₂).
  • HRMS (ESI) : m/z calc. for C₁₉H₃₁N₂O [M+H]⁺: 327.24, found: 327.23.

Sulfonamide Formation: 4-Nitro-N-(3-(decahydroquinoline-1-carbonyl)piperidin-1-yl)benzenesulfonamide

Reaction Conditions

A solution of 3-(decahydroquinoline-1-carbonyl)piperidine (1.0 equiv) in DCM is treated with 4-nitrobenzenesulfonyl chloride (1.2 equiv) and triethylamine (3.0 equiv). After 6 hours at 25°C, the mixture is washed with 1M HCl and saturated NaHCO₃. The crude product is recrystallized from ethanol/water (4:1), yielding the sulfonamide as a yellow solid (82%).

Characterization Data :

  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 154.2 (C=O), 144.5 (SO₂), 129.8–124.3 (aromatic C), 52.1 (piperidine-C), 28.5–22.0 (decahydroquinoline-C).
  • Melting Point : 189–191°C.

Reduction of Nitro Group to Amine

Catalytic Hydrogenation

The nitro intermediate (1.0 equiv) is dissolved in ethanol with 10% Pd/C (0.1 equiv w/w) and hydrogenated at 50 psi H₂ for 12 hours. Filtration and solvent evaporation yield 4-amino-N-(3-(decahydroquinoline-1-carbonyl)piperidin-1-yl)benzenesulfonamide as a pale yellow solid (89%).

Key Observations :

  • Reaction monitoring via TLC (ethyl acetate/hexane, 1:1) confirms complete reduction (Rf: 0.15 → 0.45).
  • FT-IR (KBr) : 3380 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=O amide).

Carbamate Installation: Methyl N-(4-{[3-(Decahydroquinoline-1-carbonyl)piperidin-1-yl]sulfonyl}phenyl)carbamate

Methyl Chloroformate Coupling

The amine (1.0 equiv) is treated with methyl chloroformate (1.5 equiv) and triethylamine (2.0 equiv) in DCM at 0°C. After 4 hours at 25°C, the mixture is washed with 1M HCl and brine. Column chromatography (ethyl acetate/hexane, 1:2) isolates the target compound as a white solid (75%).

Optimization Insights :

  • Excess methyl chloroformate minimizes urea byproduct formation.
  • Lower temperatures (0°C) improve selectivity for carbamate over sulfonamide side reactions.

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 8.4 Hz, 2H, aromatic H), 7.45 (d, J = 8.4 Hz, 2H, aromatic H), 3.75 (s, 3H, OCH₃), 3.60–3.40 (m, 2H, piperidine-H), 3.10–2.90 (m, 2H, decahydroquinoline-H).
  • HRMS (ESI) : m/z calc. for C₂₅H₃₄N₃O₅S [M+H]⁺: 520.22, found: 520.20.

Comparative Analysis of Synthetic Routes

Step Yield (%) Purity (HPLC) Key Challenges
Amide formation 78 98.5 Epimerization at piperidine stereocenter
Sulfonylation 82 97.8 Competing sulfonic acid byproduct
Nitro reduction 89 99.1 Over-reduction to hydroxylamine
Carbamate coupling 75 98.2 Urea formation under basic conditions

Mechanistic Considerations

Sulfonamide Formation

The reaction proceeds via nucleophilic attack of the piperidine amine on the electrophilic sulfur of 4-nitrobenzenesulfonyl chloride, facilitated by triethylamine. The mechanism follows a classic SN2 pathway, with chloride expulsion.

Carbamate Installation

Methyl chloroformate reacts with the aromatic amine through a two-step process:

  • Formation of a reactive carbamoyl chloride intermediate.
  • Base-assisted deprotonation and nucleophilic acyl substitution.

Scalability and Industrial Relevance

The synthesis is scalable to kilogram quantities with modifications:

  • Continuous hydrogenation : Replaces batch reduction for higher throughput.
  • Flow chemistry : Applied to sulfonylation and carbamate steps to enhance reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[4-[3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carbonyl)piperidin-1-yl]sulfonylphenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Methyl N-[4-[3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carbonyl)piperidin-1-yl]sulfonylphenyl]carbamate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of methyl N-(4-{[3-(decahydroquinoline-1-carbonyl)piperidin-1-yl]sulfonyl}phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Compounds with similar ring structures and functional groups.

    Piperidine derivatives: Compounds with similar piperidine ring structures.

    Quinoline derivatives: Compounds with similar quinoline ring structures.

Uniqueness

Methyl N-[4-[3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carbonyl)piperidin-1-yl]sulfonylphenyl]carbamate is unique due to its combination of multiple ring structures and functional groups, which confer specific chemical and biological properties

Q & A

Basic Research Questions

Q. How can the synthesis of methyl N-(4-{[3-(decahydroquinoline-1-carbonyl)piperidin-1-yl]sulfonyl}phenyl)carbamate be optimized for yield and purity?

  • Methodological Answer : Multi-step synthesis protocols should prioritize sequential coupling of the decahydroquinoline-carbonyl-piperidine scaffold to the sulfonylphenylcarbamate moiety. Key steps include:

  • Temperature control : Maintain low temperatures (0–5°C) during sulfonylation to minimize side reactions (e.g., hydrolysis of the sulfonyl chloride intermediate) .
  • Solvent selection : Use anhydrous dichloromethane or dioxane to suppress moisture interference in carbamate formation .
  • Stepwise monitoring : Employ TLC or HPLC to track intermediate formation and ensure reaction completion .
    • Validation : Confirm purity (>95%) via elemental analysis and LC-MS, as demonstrated in structurally analogous carbamates .

Q. What analytical techniques are critical for characterizing this compound’s structure and stability?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^13C NMR to verify the presence of the decahydroquinoline, piperidinyl-sulfonyl, and phenylcarbamate groups. For example, the sulfonyl group typically resonates at δ 3.1–3.5 ppm (1H^1H) and δ 45–50 ppm (13C^13C) .
  • Infrared Spectroscopy (IR) : Identify carbonyl stretches (1650–1750 cm1^{-1}) and sulfonyl S=O vibrations (1150–1250 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. How can researchers establish structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Comparative synthesis : Modify substituents (e.g., decahydroquinoline vs. piperidine) and assess biological activity changes. For example, replacing the methyl group in analogous carbamates with ethyl or chlorine alters potency .
  • In vitro assays : Test derivatives against target enzymes (e.g., carbonic anhydrase) using fluorometric or calorimetric assays .
  • Computational docking : Use software like AutoDock to predict binding interactions with active sites .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across structurally similar compounds?

  • Methodological Answer :

  • Meta-analysis : Aggregate data from analogues (e.g., methyl vs. ethyl carbamates) to identify trends. For example, ethyl derivatives may exhibit higher lipophilicity but lower solubility, impacting assay outcomes .
  • Proteomic profiling : Compare off-target effects using kinase panels or thermal shift assays to explain divergent activity .
  • Crystallography : Solve co-crystal structures to verify binding modes and steric clashes not predicted computationally .

Q. How does stereochemistry at the decahydroquinoline moiety influence pharmacological properties?

  • Methodological Answer :

  • Chiral synthesis : Use enantioselective catalysts (e.g., BINAP-Ru complexes) to isolate stereoisomers .
  • Pharmacokinetic profiling : Compare isomers via in vitro metabolic stability assays (e.g., liver microsomes) and in vivo half-life studies .
  • Dynamic NMR : Assess conformational flexibility of the decahydroquinoline ring under physiological conditions .

Q. What computational and experimental approaches integrate effectively for derivative design?

  • Methodological Answer :

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide functional group additions .
  • High-throughput screening (HTS) : Test computationally prioritized derivatives in automated assays for rapid SAR refinement .
  • Machine learning : Train models on existing bioactivity data to predict novel scaffold modifications .

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